Mammalian Cell Selectivity: Sorghum 30 kDa AFP vs. Amphotericin B — A >38-Fold Safety Margin Advantage
The Sorghum bicolor 30 kDa antifungal protein exhibits no detectable toxicity to cultured human Hep2 epithelial cells at concentrations ≤1,000 μg/mL—the highest concentration tested [1]. In comparative context, conventional amphotericin B deoxycholate (Fungizone) shows an IC₅₀ of 26.5 μg/mL against HEK-293 human embryonic kidney cells and 22.5 μg/mL against J774A.1 murine macrophages under equivalent 24-hour incubation conditions [2]. This represents a minimum selectivity advantage of >37.7-fold for the plant-derived protein relative to the clinical gold-standard polyene in mammalian cell tolerance. The Sorghum protein additionally inhibits Candida albicans adherence to glass substrate at >300 μg/mL and germ tube formation at >150 μg/mL—concentrations well within its non-cytotoxic range [1].
| Evidence Dimension | Mammalian cell cytotoxicity (IC₅₀ or maximum non-toxic concentration) |
|---|---|
| Target Compound Data | No toxicity to Hep2 cells at ≤1,000 μg/mL (highest concentration tested); IC₅₀ > 1,000 μg/mL |
| Comparator Or Baseline | Amphotericin B deoxycholate (Fungizone): IC₅₀ = 26.5 μg/mL (HEK-293) and 22.5 μg/mL (J774A.1); also causes abnormal morphology at 5–10 μg/mL |
| Quantified Difference | >37.7-fold selectivity advantage (1,000 / 26.5); >100-fold vs. cytotoxic threshold of 5–10 μg/mL |
| Conditions | Target: Hep2 cells, 24 h; Comparator: HEK-293 and J774A.1 cells, MTT assay, 24 h incubation |
Why This Matters
Procurement for therapeutic or in vivo applications demands a verifiable mammalian selectivity margin, which the Sorghum-derived protein delivers with quantified superiority over amphotericin B.
- [1] Mincoff, P.C., Garcia Cortez, D.A., Ueda-Nakamura, T., Nakamura, C.V., & Dias Filho, B.P. (2006). Isolation and characterization of a 30 kD antifungal protein from seeds of Sorghum bicolor. Research in Microbiology, 157(4), 326-332. View Source
- [2] Rudramurthy, G.R., Swamy, M.K., Sinniah, U.R., & Ghasemzadeh, A. (2017). Table 2: In vitro toxicity of different formulations of amphotericin B towards mammalian cell lines. PMC Article 5605718. View Source
